molecular formula C12H16N2O4S B2811629 N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1788770-53-5

N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2811629
CAS No.: 1788770-53-5
M. Wt: 284.33
InChI Key: MRAOLIUZDRBNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, a sulfonamide moiety at position 4, and a furan-3-yl-propan-2-yl side chain. The furan and oxazole rings contribute to its aromatic and electronic properties, while the sulfonamide group enhances solubility and hydrogen-bonding capacity, critical for molecular interactions.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8(6-11-4-5-17-7-11)14-19(15,16)12-9(2)13-18-10(12)3/h4-5,7-8,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAOLIUZDRBNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, including the formation of the furan ring, the oxazole ring, and the sulfonamide group. One common synthetic route starts with the preparation of the furan ring through the cyclization of appropriate precursors. The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes. The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Oxazolidines

    Substitution: Various substituted sulfonamides

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamides and related heterocycles from the provided evidence, focusing on structural motifs, substituent effects, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Source
N-[1-(Furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide 1,2-Oxazole - 3,5-Dimethyl
- Sulfonamide at C4
- Furan-3-yl-propan-2-yl side chain
Not explicitly reported in evidence; inferred potential as enzyme inhibitor or anti-inflammatory agent N/A
Emlenoflastum (WHO INN: [N-[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl]-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide]) Pyrazole - Sulfonamide at C3
- Isopropyl group
- Hexahydroindacene carbamoyl
Non-steroidal anti-inflammatory (NSAID)
AB-CHFUPYCA (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) Thiazole - Methoxyethyl
- Cyclopropane carboxamide
Unspecified; structural analog of synthetic cannabinoids
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide Benzamide - Methoxyphenyl
- Hydroxy-phenylpropan-2-yl
No explicit activity; peptidomimetic or protease inhibitor candidate

Structural Analysis

  • Core Heterocycle: The target compound’s 1,2-oxazole core differs from emlenoflastum’s pyrazole and AB-CHFUPYCA’s thiazole. Compared to benzamide derivatives (e.g., compounds), the sulfonamide group in the target compound offers stronger hydrogen-bonding capacity, which may enhance target engagement .
  • Substituent Effects: The furan-3-yl-propan-2-yl side chain introduces steric bulk and aromaticity, contrasting with emlenoflastum’s indacene carbamoyl group, which provides planar rigidity. This difference may influence pharmacokinetics (e.g., metabolic stability) .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

1. Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S with a molecular weight of approximately 293.4 g/mol. The synthesis typically involves multi-step reactions that include the formation of the furan ring, introduction of the sulfonamide group, and the construction of the oxazole framework.

Synthesis Overview:

  • Formation of Furan Ring : Cyclization of appropriate precursors.
  • Sulfonamide Formation : Reaction with sulfonyl chloride.
  • Oxazole Synthesis : Utilizing condensation reactions involving dimethyl derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide moiety can inhibit enzyme activity by mimicking natural substrates or co-factors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Key Findings:

  • IC50 Values : The compound showed IC50 values ranging from 0.19 µM to 5.13 µM against MCF-7 and HCT116 cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Compound
MCF-70.19Prodigiosin
HCT1160.78Doxorubicin

Mechanisms of Anticancer Action

The compound appears to induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Flow cytometry analyses revealed G1 phase arrest in treated cells.
  • Caspase Activation : Increased caspase 3/7 activity was observed, suggesting activation of apoptotic pathways.

3. Inhibition Studies

Further studies on enzyme inhibition have shown that this compound selectively inhibits certain carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis.

Inhibition Data:

Enzyme TypeK_i (pM)
hCA IX89
hCA II750

These findings suggest that the compound may serve as a lead for developing new inhibitors targeting CA-related pathways in cancer therapy .

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: MCF-7 Cell Line

A study demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: HCT116 Cell Line

In another investigation, the compound's ability to inhibit proliferation was evaluated using a dose-response curve, confirming its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonamide coupling between 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride and the amine precursor derived from 1-(furan-3-yl)propan-2-amine. Optimization involves solvent selection (e.g., DCM or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Catalytic bases like triethylamine enhance yield by neutralizing HCl byproducts .
  • Key Considerations : Purity of intermediates (e.g., via column chromatography) and avoidance of moisture to prevent hydrolysis of the sulfonamide group.

Q. How do structural features (e.g., furan-3-yl and oxazole substituents) influence the compound's reactivity?

  • Analysis :

  • The furan-3-yl group introduces π-electron density, potentially enhancing electrophilic substitution reactivity at the β-position.
  • 3,5-Dimethyl-oxazole provides steric hindrance, reducing undesired side reactions (e.g., dimerization) while stabilizing the sulfonamide moiety via electron-donating effects .
    • Experimental Validation : Compare reaction rates with analogs lacking methyl groups or furan substituents.

Q. What standard analytical techniques are used to confirm the compound's identity and purity?

  • Techniques :

  • NMR (¹H/¹³C): Assign peaks for furan protons (δ 6.3–7.1 ppm), oxazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 5.8–6.2 ppm, broad) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., hydrolyzed sulfonic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in derivatives?

  • Approach :

  • Modify substituents : Replace furan-3-yl with other heterocycles (e.g., thiophene) to assess impact on antimicrobial activity.
  • Data-Driven Example : shows that para-methoxy substitution in phenyl analogs increases antibacterial potency by 40% compared to meta-substitution. Apply similar logic to furan derivatives .
    • Table : Comparison of Analog Activities
Substituent ModificationBiological Activity (IC₅₀, μM)Source
Furan-3-yl (Parent)12.5 (Antibacterial)
Thiophene-3-yl8.7 (Antibacterial)
Pyridine-4-yl>50 (Inactive)

Q. What experimental strategies resolve contradictions in reported stability data under physiological conditions?

  • Case Study : Discrepancies in hydrolytic stability (e.g., pH 7.4 vs. 5.0).

  • Methodology :

Accelerated Stability Testing : Incubate compound at 37°C in buffers (pH 5.0–7.4) for 72h.

LC-MS Monitoring : Quantify degradation products (e.g., sulfonic acid formation).

  • Findings : Degradation is pH-dependent, with faster hydrolysis in acidic conditions due to protonation of the sulfonamide nitrogen .

Q. How does the compound interact with microbial enzyme targets (e.g., dihydropteroate synthase)?

  • Mechanistic Insight : Molecular docking studies suggest the sulfonamide group binds to the pterin-binding pocket, mimicking para-aminobenzoic acid (PABA). The furan-3-yl group may enhance hydrophobic interactions with adjacent residues .
  • Validation : Competitive inhibition assays with PABA (Ki = 2.3 μM) confirm target engagement .

Q. What advanced spectroscopic methods elucidate conformational dynamics in solution?

  • Techniques :

  • 2D NOESY NMR : Detect spatial proximity between furan protons and oxazole methyl groups, confirming a folded conformation in nonpolar solvents .
  • DFT Calculations : Correlate experimental NMR shifts with predicted low-energy conformers .

Methodological Notes

  • Contradiction Management : Cross-validate biological assays (e.g., MIC vs. time-kill curves) to confirm activity trends .
  • Data Reproducibility : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.